molecular formula C7H14ClNO2 B1342576 Methyl piperidine-4-carboxylate hydrochloride CAS No. 7462-86-4

Methyl piperidine-4-carboxylate hydrochloride

Cat. No. B1342576
CAS RN: 7462-86-4
M. Wt: 179.64 g/mol
InChI Key: XAVNWNCTXQDFLF-UHFFFAOYSA-N
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Patent
US06069143

Procedure details

Isonipecotic acid (40 g, 310 mmol) was suspended, with stirring, in 250 mL of dry methanol and treated with HCl gas (lecture bottle) until solution was obtained. The solution was then cooled in an ice bath and treatment with HCl gas continued for an additional 20 min. After 2.5 h, the reacion mixture was stripped of solvent using a water aspirator (30° C.) and the resulting heavy, white cake suspended in 150 mL dry THF and filtered. The filter cake was washed with two portions of 50 mL THF, followed by washing with 3×50 ml Et2O, dried briefly in air (suction). The pale-yellow filtrate was discarded. Drying the slightly off-white solid was completed over-night in a desiccator (CaSO4) under high vacuum. The title compound (43.25 g) was obtaind analytically pure. Anal. (C7H14ClNO2) calcd: C, 46.80; H, 7.86; N, 7.80; Cl, 19.73. found C, 46.66; H, 7.78; N, 19.82. TLC Rf=0.63 (silica gel, 3:1 ethanol/conc. aq. ammonium hydroxide).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.[ClH:10].O.[CH3:12]O>C1COCC1>[ClH:10].[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([O:7][CH3:12])=[O:6])[CH2:3][CH2:2]1 |f:5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
aspirator (30° C.)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with two portions of 50 mL THF
WASH
Type
WASH
Details
by washing with 3×50 ml Et2O
CUSTOM
Type
CUSTOM
Details
dried briefly in air (suction)
CUSTOM
Type
CUSTOM
Details
Drying the slightly off-white solid
WAIT
Type
WAIT
Details
was completed over-night in a desiccator

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
Cl.N1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.